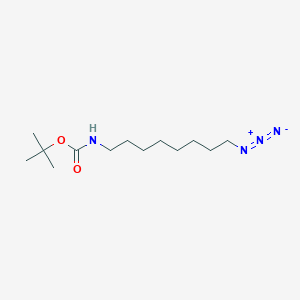

N-Boc-8-azidooctan-1-amine

Description

Significance of the N-Boc Protecting Group in Amine Functionalization Strategies

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis. researchgate.net Its popularity stems from a combination of stability under a wide range of reaction conditions and the relative ease of its removal under specific, mild acidic conditions. nih.gov Amines are fundamental functional groups but are also basic and nucleophilic, which can lead to unwanted side reactions during a multi-step synthesis. researchgate.net The Boc group effectively masks this reactivity, rendering the amine inert to most nucleophiles, bases, and catalytic hydrogenation conditions. nih.govresearchgate.net

The deprotection of an N-Boc group is typically achieved by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate (B1207046) to release the free amine, carbon dioxide, and tert-butanol (B103910) (which typically forms a tert-butyl cation). researchgate.netacs.org This acid-lability provides a crucial element of orthogonality in protecting group strategies, allowing for the selective deprotection of a Boc-protected amine in the presence of other protecting groups, such as the base-labile Fmoc group. organic-chemistry.org

Table 1: Properties of the N-Boc Protecting Group

| Feature | Description | Relevant Conditions |

|---|---|---|

| Stability | Resistant to a wide range of reagents and conditions. | Catalytic hydrogenation, most basic conditions, nucleophilic reagents. nih.govresearchgate.net |

| Introduction | Typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). | Reaction with the amine under basic or catalyst-free aqueous conditions. nih.govorganic-chemistry.org |

| Cleavage (Deprotection) | Removed under acidic conditions. | Trifluoroacetic acid (TFA), HCl in organic solvents, aqueous phosphoric acid. nih.govacs.org |

| Orthogonality | Compatible with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. | Allows for selective deprotection in complex syntheses. organic-chemistry.org |

Central Role of the Azide (B81097) Functionality in Diverse Organic Transformations

The azide functional group (–N₃) is an exceptionally versatile and energy-rich moiety that plays a central role in modern organic chemistry. kit.edu Its utility is rooted in its ability to participate in a wide array of reliable and high-yielding transformations. nih.govwikipedia.org

Perhaps the most prominent application of the azide group is in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgmdpi.com This reaction, a cornerstone of "click chemistry," forms a stable 1,2,3-triazole ring and is celebrated for its high efficiency, regioselectivity, and tolerance of a broad range of functional groups and reaction conditions, including aqueous environments. nih.govuni-muenchen.de

Beyond cycloadditions, azides serve as precursors to amines via reduction. The Staudinger reaction, using phosphines like triphenylphosphine (B44618), provides a mild method for converting azides to amines. kit.eduwikipedia.org Azides can also be reduced through catalytic hydrogenation. wikipedia.org Furthermore, upon thermal or photochemical activation, azides can release dinitrogen gas (N₂) to generate highly reactive nitrene intermediates, which can undergo various transformations including C–H bond amination and aziridination of olefins. nih.govmdpi.com

Table 2: Key Reactions of the Azide Functional Group

| Reaction | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | "Click chemistry" for bioconjugation, materials science. wikipedia.orgmdpi.com |

| Staudinger Reduction/Ligation | Triphenylphosphine (PPh₃), followed by H₂O | Primary amine | Mild conversion of azides to amines. kit.eduwikipedia.org |

| Curtius Rearrangement | Heat or photolysis | Isocyanate | Synthesis of amines, ureas, and carbamates. kit.edu |

| Nitrene Formation | Heat or photolysis | Nitrene intermediate | C-H amination, aziridination. nih.govmdpi.com |

| Aza-Wittig Reaction | PPh₃, followed by a carbonyl compound | Imine | Carbon-nitrogen double bond formation. kit.edu |

Strategic Design of N-Boc-8-azidooctan-1-amine as a Bifunctional Building Block

The molecular architecture of this compound is a deliberate combination of the features described above, designed to facilitate modular and controlled synthesis. As a heterobifunctional linker, it provides two distinct reactive handles that can be addressed in a stepwise manner.

Orthogonal Reactivity : The azide and the Boc-protected amine exhibit orthogonal reactivity. The azide can participate in a CuAAC reaction with an alkyne-containing molecule without affecting the Boc group. Subsequently, the Boc group can be removed with acid to expose the primary amine, which can then be coupled with a carboxyl-containing molecule via amidation or undergo other amine-specific reactions. nih.gov This one-way orthogonality is a powerful tool for assembling complex structures.

Spacer Arm : The eight-carbon (octyl) chain acts as a flexible spacer. In applications such as bioconjugation or the development of Proteolysis Targeting Chimeras (PROTACs), the length and nature of the linker are critical for achieving the desired biological activity by maintaining an optimal distance between two conjugated moieties. smolecule.comdiva-portal.orgthermofisher.com The lipophilicity of the octyl chain can also influence the properties of the final conjugate, with studies showing that an octyl linker can enhance the potency of certain bioactive molecules. nih.gov

This strategic design allows chemists to "click" one part of a molecule to the azide end and then, after deprotection, attach another component to the amine end, making this compound a fundamental tool for molecular assembly.

Overview of Research Trajectories for this compound and Related Analogs

Research utilizing this compound and its analogs (with varying linker lengths) is prominent in fields requiring the precise connection of molecular fragments. These linkers are frequently employed in the synthesis of probes, targeted drug delivery systems, and complex biological tools.

A key area of application is in the synthesis of PROTACs, where bifunctional molecules are designed to bring a target protein and an E3 ligase into proximity. researchgate.net Linker composition and length are critical for the stability and efficacy of the PROTAC, and this compound serves as a valuable building block for creating the necessary connection. researchgate.net

In another application, researchers synthesized a series of vancomycin (B549263) fluorescent probes to study bacterial interactions. nih.gov Azido-vancomycin containing the octyl linker, derived from this compound, was found to be the most potent derivative against several bacterial strains, highlighting the importance of the linker's properties. nih.govresearchgate.net Analogs with different chain lengths, such as N-Boc-pentane-1,5-diamine and 3-azidopropan-1-amine, are used to systematically investigate how linker length affects the function of the final conjugate in various biological systems. nih.govnih.gov

Table 3: Research Applications of this compound and Analogs

| Compound/Analog | Application Area | Research Finding/Use | Reference(s) |

|---|---|---|---|

| This compound | Antibiotic Probes | Synthesis of vancomycin derivatives; the octyl linker improved antimicrobial potency. | nih.gov |

| This compound | PROTAC Synthesis | Used as a starting linker for the synthesis of pomalidomide-type degraders. | researchgate.net |

| N-Boc-pentane-1,5-diamine | Bioconjugation | Precursor for synthesizing azidopentylamine, a substrate for transglutaminase activity detection via click chemistry. | nih.gov |

| 3-Azidopropan-1-amine | MRI Contrast Agents | Incorporated as a linker in the synthesis of a novel Gd-based contrast agent for imaging. | nih.gov |

| 4-Azidobutan-1-amine | Targeted Therapeutics | Used to synthesize epoxysuccinyl inhibitors for receptor-targeted agents in cancer research. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(8-azidooctyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O2/c1-13(2,3)19-12(18)15-10-8-6-4-5-7-9-11-16-17-14/h4-11H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZMAFUGZJUKFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Pathways of N Boc 8 Azidooctan 1 Amine

Chemical Transformations Involving the N-Boc Protecting Group

The chemistry of the N-Boc group in N-Boc-8-azidooctan-1-amine is primarily centered on its removal (deprotection) to unmask the primary amine. However, the carbamate (B1207046) functionality itself can undergo certain reactions, although its reactivity is generally low.

The removal of the Boc group is one of the most common transformations in synthetic chemistry. nih.gov The choice of deprotection method is crucial, especially for a bifunctional molecule like this compound, to ensure the integrity of the azide (B81097) group. Strategies range from classical acid-mediated cleavage to more modern thermolytic and catalytic approaches.

Acid-mediated cleavage is the most traditional method for N-Boc deprotection. nih.gov The mechanism involves protonation of the carbamate carbonyl oxygen (or, less likely, the nitrogen), followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine. acsgcipr.orgresearchgate.net The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene. acsgcipr.orgresearchgate.net

Under anhydrous conditions , strong acids like trifluoroacetic acid (TFA) in a non-aqueous solvent such as dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate (B1210297) are commonly used. nih.govresearchgate.netsemanticscholar.org These conditions are generally fast and efficient. Kinetic studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of HCl, suggesting a mechanism involving general acid-catalyzed fragmentation of the protonated carbamate. researchgate.netnih.gov

Aqueous conditions typically employ acids like phosphoric acid or hydrochloric acid in the presence of water. nih.govresearchgate.net While sometimes slower, these methods can be advantageous for certain substrates and represent a greener alternative. semanticscholar.org The presence of water helps to hydrolyze the intermediate carbamic acid, driving the reaction to completion. For this compound, care must be taken as prolonged exposure to strong aqueous acid could potentially affect the azide group, although it is generally stable to these conditions.

Table 1: Comparison of Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 25-50% in CH₂Cl₂ | Fast, efficient, volatile byproducts | Corrosive, can cleave other acid-sensitive groups |

| Hydrogen Chloride (HCl) | 4M in Dioxane or EtOAc | Readily available, forms HCl salt directly | Can be harsh, dioxane is a peroxide former |

| Phosphoric Acid (H₃PO₄) | Aqueous THF | Milder, good for some sensitive substrates | Slower, workup can be more complex |

| Sulfuric Acid (H₂SO₄) | Dilute in t-BuOAc | Effective for selective deprotection | Strong acid, potential for side reactions |

Thermal removal of the N-Boc group offers an alternative to acid-mediated methods, avoiding the use of corrosive reagents. acs.org While high temperatures are often required in traditional batch processes, the use of continuous flow technology has made thermolytic deprotection more practical and efficient. acs.orgresearchgate.net Continuous flow systems offer superior heat transfer and the ability to operate at temperatures above the solvent's boiling point by using back-pressure regulators. acs.org

This method typically involves passing a solution of the N-Boc protected amine through a heated reactor coil. acs.org The mechanism is believed to involve an initial, slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation to yield the free amine. acs.orgnih.gov Studies have demonstrated successful deprotection in various solvents, including methanol, trifluoroethanol, and even toluene (B28343) at temperatures ranging from 150 °C to 230 °C. nih.govacs.org A key advantage is the potential for high chemoselectivity, as the azide group in this compound is thermally stable under these conditions.

To circumvent the harshness of strong acids or high temperatures, various catalytic methods have been developed for N-Boc cleavage. These methods often offer milder conditions and improved selectivity. researchgate.net

Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃), zinc bromide (ZnBr₂), and tin(IV) chloride (SnCl₄) can effectively catalyze the removal of the Boc group. semanticscholar.orgrsc.org For instance, catalytic amounts of FeCl₃ have been shown to deprotect N-Boc groups cleanly and efficiently. rsc.orgsemanticscholar.org The mechanism involves coordination of the Lewis acid to the carbamate carbonyl, weakening the C-O bond and facilitating its cleavage.

Solid Acid Catalysis: Heterogeneous catalysts, such as montmorillonite (B579905) K10 clay and zeolites (e.g., H-BEA), are particularly attractive for their ease of separation and recyclability. semanticscholar.orgrsc.org These solid Brønsted acid catalysts can be used in continuous flow systems, allowing for efficient N-Boc deprotection in solvents like THF at elevated temperatures, often with very short residence times. rsc.org

Iodine Catalysis: Catalytic amounts of iodine have been reported to cleave N-Boc groups under solvent-free or neutral conditions, providing a mild and effective alternative. nih.govresearchgate.net

The N-Boc group's moderate acid lability allows for its selective removal in the presence of other, more robust or more labile, protecting groups, a strategy known as orthogonal protection. organic-chemistry.org Given that this compound contains a stable azide group, the primary concern is selectivity relative to other protecting groups that might be introduced in a more complex derivative.

For example, the N-Boc group can be selectively cleaved in the presence of base-labile groups like Fmoc (fluorenylmethoxycarbonyl) or groups removed by hydrogenolysis, such as Cbz (carboxybenzyl). organic-chemistry.org It is also possible, though more challenging, to achieve selectivity over other acid-sensitive groups like a tert-butyl ester. This can often be accomplished by carefully controlling the reaction conditions, such as using a specific acid like sulfuric acid in tert-butyl acetate. researchgate.net

Furthermore, thermal deprotection in continuous flow systems has demonstrated remarkable selectivity. By carefully controlling the temperature, it is possible to selectively deprotect an aryl N-Boc group in the presence of an alkyl N-Boc group, as the former is more labile. nih.govnih.gov This principle could be applied to derivatives of this compound, allowing for differential deprotection in poly-aminated structures.

The primary function of the N-Boc group is to decrease the nucleophilicity of the amine nitrogen, thereby preventing it from participating in most reactions. rsc.orgnih.gov Consequently, direct derivatization of the N-Boc protected amine is limited compared to a free amine. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity.

While reactions like direct alkylation or acylation on the N-Boc nitrogen are generally not feasible, some transformations are possible:

N-Alkylation under Forcing Conditions: While difficult, some protocols for the N-alkylation of Boc-protected amines have been reported, often requiring strong bases like sodium hydride (NaH) to deprotonate the carbamate followed by reaction with an alkyl halide.

Intramolecular Reactions: The N-Boc group can participate in intramolecular cyclization reactions. sci-hub.se For example, if the alkyl chain of a Boc-protected amine contains a suitable leaving group, intramolecular attack by the carbamate oxygen can lead to the formation of cyclic structures like oxazolidinones. sci-hub.se

Tandem Deprotection/Derivatization: A common strategy is to perform a one-pot reaction where the Boc group is first cleaved, and the resulting free amine is immediately trapped by an electrophile present in the reaction mixture. For example, tandem reductive amination followed by N-Boc protection is a known method to create N-Boc protected secondary amines. nih.gov Similarly, deprotection can be followed immediately by acylation or arylation. organic-chemistry.orgacs.org

Derivatization Reactions of the N-Boc Amine Moiety

Chemical Reactivity of the Azide Functionality

The azide group is a versatile functional group known for its participation in a variety of chemical transformations, most notably reduction to an amine and cycloaddition reactions.

The reduction of the azide functionality in this compound to a primary amine is a fundamental and widely used transformation. This conversion is highly efficient and can be achieved through several methods, with the choice of reagent often dictated by the presence of other functional groups in the molecule.

Catalytic hydrogenation is a clean and efficient method for the reduction of azides. The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. researchgate.net The reaction proceeds smoothly to give the corresponding primary amine, with nitrogen gas and water as the only byproducts. This method is generally chemoselective for the azide group in the presence of a Boc-protecting group.

Alternatively, hydride reducing agents are commonly employed for azide reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts azides to amines. However, its high reactivity can sometimes lead to the reduction of other functional groups. A milder and often more chemoselective alternative is sodium borohydride (B1222165) (NaBH₄), especially when used in combination with a catalyst such as cobalt(II) chloride. organic-chemistry.org Another common method is the Staudinger reduction, which involves treatment of the azide with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting iminophosphorane. This method is known for its mild conditions and high chemoselectivity.

| Method | Reagents | Solvent | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol | Primary Amine | Clean, high yielding, chemoselective. researchgate.net |

| Hydride Reduction | LiAlH₄ | THF or Diethyl Ether | Primary Amine | Powerful, rapid reduction. |

| Hydride Reduction | NaBH₄, CoCl₂ | Water or Methanol | Primary Amine | Milder, more chemoselective than LiAlH₄. organic-chemistry.org |

| Staudinger Reduction | PPh₃, then H₂O | THF/Water | Primary Amine | Very mild, highly chemoselective. |

This table summarizes common methods for the reduction of organic azides to primary amines.

In recent years, there has been growing interest in developing bio-inspired and chemoenzymatic methods for azide reduction that can be performed under physiological conditions. These methods are particularly valuable in the context of bioconjugation and chemical biology.

One bio-inspired approach involves the use of iron(III) meso-tetraarylporphyrins as catalysts for the reduction of azides using thiols as the reducing agent. nih.gov This system can operate in aqueous environments and is tolerant of biological components. nih.gov

Chemoenzymatic reductions of azides have also been explored, utilizing the promiscuous activity of certain enzymes. For instance, some ene-reductases have been shown to reduce C=N bonds and could potentially be engineered or discovered to reduce the N=N bond of an azide. acs.org The development of such enzymatic systems offers the promise of highly selective and environmentally benign transformations.

| Approach | Catalyst/Enzyme | Reducing Agent | Conditions | Significance |

| Bio-inspired | Iron(III) porphyrin | Thiol | Aqueous, ambient temperature | Biocompatible catalytic system. nih.gov |

| Chemoenzymatic | Ene-reductase (potential) | NAD(P)H | Physiological pH and temperature | Potential for high selectivity and green chemistry. acs.org |

This table highlights emerging bio-inspired and chemoenzymatic approaches for azide reduction.

Reductive Transformations of the Azide Group to Amines

Electrochemical Reduction Processes of Azides

The electrochemical reduction of organic azides provides a convenient method for their conversion to the corresponding amines. researchgate.net This process typically involves the transfer of electrons to the azide group, leading to the cleavage of the nitrogen-nitrogen bonds and the formation of a primary amine with the liberation of nitrogen gas. masterorganicchemistry.com

Mechanistically, the reduction is believed to proceed through the addition of an electron to the azide nitrogen, forming a radical intermediate. orientjchem.org The presence of a promoter, such as sodium ascorbate, can facilitate this electron transfer. orientjchem.org While the direct electrochemical reduction of this compound is not extensively detailed in the provided search results, the general principles of organo azide reduction are applicable. researchgate.net The reaction would yield N-Boc-octane-1,8-diamine.

Table 1: Electrochemical Reduction of a Generic Organic Azide

| Reactant | Product | Reagents/Conditions |

| R-N₃ | R-NH₂ | Platinum electrodes, Sodium ascorbate, Methanol:Water (1:1), 30V |

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide group of this compound is an excellent participant in [3+2] cycloaddition reactions, a cornerstone of "click chemistry". These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. glenresearch.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used reaction for forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govbioclone.net This reaction is significantly accelerated by a Cu(I) catalyst, which can be generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. The reaction proceeds under mild conditions, often in aqueous solutions, and is tolerant of a wide range of functional groups. glenresearch.com this compound can readily react with various terminal alkynes via CuAAC to form functionalized triazoles. chemimpex.com

Table 2: Example of a CuAAC Reaction

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound | Phenylacetylene | 1-(8-(Boc-amino)octyl)-4-phenyl-1H-1,2,3-triazole | Cu(I) |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or 4-dibenzocyclooctynol (DIBO), which reacts rapidly with azides due to the release of ring strain. nih.govenamine.net SPAAC is particularly valuable for applications in biological systems where the toxicity of copper is a concern. this compound can be efficiently conjugated to molecules functionalized with strained alkynes using this method. The reaction is bioorthogonal, meaning it does not interfere with native biochemical processes.

Table 3: Common Strained Alkynes Used in SPAAC

| Strained Alkyne | Abbreviation | Key Features |

| Dibenzocyclooctyne | DBCO | High reactivity and stability. enamine.net |

| 4-Dibenzocyclooctynol | DIBO | Fast reaction rates. nih.gov |

| Bicyclononyne | BCN | Can react with azide-labeled molecules without a copper catalyst. |

The 1,2,3-triazole ring formed through CuAAC or SPAAC is not merely a linker but a stable, aromatic heterocycle that can be further functionalized. semanticscholar.org The triazole nucleus is a common motif in medicinal chemistry due to its favorable properties, including metabolic stability and the ability to participate in hydrogen bonding. researchgate.net By choosing appropriate alkyne coupling partners, a wide array of functionalities can be introduced. For instance, reacting this compound with an alkyne-containing fluorescent dye, biotin, or a drug molecule allows for the creation of targeted probes, affinity reagents, or drug delivery systems. nih.gov The Boc-protecting group on the amine can be subsequently removed to allow for further modification at that position.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Boc-8-azidooctan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for verifying the identity and purity of this compound. It provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum is characterized by specific signals corresponding to the distinct proton environments within the molecule: the tert-butoxycarbonyl (Boc) protecting group, the octyl chain methylene (B1212753) groups, and the protons on the carbons adjacent to the amine and azide (B81097) functionalities.

The large singlet signal from the nine equivalent protons of the Boc group is a hallmark of this structure, typically appearing in the upfield region of the spectrum. usbstickformatieren.com The progress of the synthesis, for instance, the introduction of the Boc group onto 8-azidooctan-1-amine (B8087280), can be monitored by the appearance of this characteristic singlet. Purity is assessed by comparing the integration of signals to their expected proton counts and by the absence of signals corresponding to impurities or starting materials.

Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.5 - 5.0 | Broad Singlet | 1H | -NH- |

| ~3.25 | Triplet | 2H | -CH₂-N₃ |

| ~3.10 | Quartet | 2H | -NH-CH₂- |

| ~1.58 | Multiplet | 2H | -CH₂-CH₂-N₃ |

| ~1.50 | Multiplet | 2H | -NH-CH₂-CH₂- |

| ~1.44 | Singlet | 9H | -C(CH₃)₃ |

Note: Data is representative and based on analogous structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for confirmation of the total number of carbons and the presence of key functional groups.

The ¹³C NMR spectrum will display characteristic signals for the quaternary and methyl carbons of the Boc group, the eight distinct methylene carbons of the octyl chain, and the carbonyl carbon of the carbamate (B1207046). The carbons directly bonded to the electronegative nitrogen and azide groups are shifted downfield. While ¹³C NMR is inherently less sensitive than ¹H NMR, it is crucial for confirming the molecular skeleton. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate specific proton signals to their directly attached carbons and to neighboring carbons, respectively, providing definitive structural assignment.

Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~156.0 | -C=O (carbamate) |

| ~79.0 | -C(CH₃)₃ |

| ~51.5 | -CH₂-N₃ |

| ~40.5 | -NH-CH₂- |

| ~30.0 | -NH-CH₂-CH₂- |

| ~28.8 | -CH₂-CH₂-N₃ |

| ~28.4 | -C(CH₃)₃ |

Note: Data is representative and based on analogous structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound, thereby confirming its elemental composition, and for providing structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions. This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the precise determination of the molecular weight. High-resolution ESI-MS can provide the exact mass, which helps to confirm the elemental formula. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding structural information.

Expected ESI-MS Data for this compound (C₁₃H₂₆N₄O₂)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 271.2134 |

| [M+Na]⁺ | 293.1953 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique valuable for molecular weight determination. The analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer. MALDI-TOF is highly sensitive and can be used to analyze small organic molecules. For this compound, this technique would primarily be used to confirm the molecular weight through the detection of the molecular ion peak.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC system separates the components of a mixture, and the eluent is directed into the mass spectrometer for detection and identification. This technique is invaluable for assessing the purity of this compound by separating it from any starting materials, byproducts, or other impurities. The identity of the main peak corresponding to the product is confirmed by its mass spectrum, providing simultaneous purity assessment and identity confirmation in a single analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides distinct absorption bands corresponding to the vibrations of its key functional moieties: the N-H bond of the carbamate, the carbonyl group (C=O) of the Boc protector, the azide group (N₃), and the C-H bonds of the octyl chain.

The N-H stretching vibration of the secondary amine within the Boc-carbamate group typically appears as a single, sharp to medium band in the region of 3400-3300 cm⁻¹. wpmucdn.com The carbonyl (C=O) stretching vibration of the tert-butoxycarbonyl (Boc) group is a strong and sharp absorption, which is characteristically found between 1712-1688 cm⁻¹. researchgate.netnih.gov

The azide functional group gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration (νₐₛ(N₃)). This is one of the most characteristic peaks in the spectrum and is typically observed in the range of 2124-2100 cm⁻¹. nih.govmsu.edu A weaker symmetric stretching vibration (νₛ(N₃)) may also be observed around 1330-1250 cm⁻¹. researchgate.net

The aliphatic octyl chain of the molecule is evidenced by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations in the fingerprint region (around 1465 cm⁻¹). wpmucdn.com The C-N stretching vibration of the carbamate is generally found in the 1250–1020 cm⁻¹ range. orgchemboulder.com

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Carbamate) | Stretch | 3400 - 3300 | Medium, Sharp |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

| N₃ (Azide) | Asymmetric Stretch | 2124 - 2100 | Strong, Sharp |

| C=O (Carbamate) | Stretch | 1712 - 1688 | Strong, Sharp |

| N-H (Carbamate) | Bend | 1529 - 1527 | Medium |

| C-H (Alkyl) | Bend | ~1465 | Medium |

| N₃ (Azide) | Symmetric Stretch | 1330 - 1250 | Medium to Weak |

| C-N (Carbamate) | Stretch | 1250 - 1020 | Medium |

Data compiled from multiple sources. wpmucdn.comresearchgate.netnih.govnih.govmsu.eduresearchgate.netorgchemboulder.com

Chromatographic Techniques for Separation and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions and assessing the purity of compounds. For reactions involving this compound, TLC is typically performed on silica (B1680970) gel plates (silica gel 60 F254).

Due to the long alkyl chain, the compound is relatively nonpolar. A common mobile phase (eluent) for such compounds would be a mixture of a nonpolar solvent like hexanes or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297). rsc.org The ratio of these solvents can be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7, for clear separation from starting materials and byproducts.

Visualization of the spot corresponding to this compound on the TLC plate requires a chemical staining agent, as the molecule lacks a strong UV chromophore and is therefore not visible under a standard 254 nm UV lamp. libretexts.org Several staining methods can be employed:

Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds with oxidizable functional groups. The azide group can be oxidized by permanganate, leading to a yellow or white spot on a purple background.

Ninhydrin (B49086) Staining Protocol for Azides: A highly effective method involves a two-step process. First, the TLC plate is treated with a solution of triphenylphosphine (B44618) (PPh₃), which reduces the azide to a primary amine. uw.edu.plsemanticscholar.org After gentle heating, the plate is then treated with a ninhydrin solution. The newly formed amine reacts with ninhydrin to produce a colored spot (typically purple, known as Ruhemann's purple), allowing for sensitive detection. uw.edu.plresearchgate.net

Phosphomolybdic Acid (PMA) Stain: This is another general-purpose stain that can visualize a wide range of organic compounds, including those with amine functionalities, upon heating. iastate.edu

The following table outlines typical conditions for TLC analysis of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate mixtures |

| Visualization | 1. Triphenylphosphine followed by Ninhydrin stain and heat. uw.edu.plsemanticscholar.org 2. Potassium Permanganate (KMnO₄) stain. youtube.com 3. Phosphomolybdic Acid (PMA) stain and heat. iastate.edu |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized compounds like this compound. This method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. For a bifunctional molecule such as this compound, which possesses both a protected amine and an azide functional group, reversed-phase HPLC (RP-HPLC) is a particularly effective methodology for purity determination.

In a typical RP-HPLC setup for analyzing this compound, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, is employed. The separation is then achieved by using a polar mobile phase, the composition of which is varied over the course of the analysis in what is known as a gradient elution. A common mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile, with a small amount of an acid additive like trifluoroacetic acid (TFA). The TFA serves to improve peak shape and resolution by suppressing the ionization of any free silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form.

The principle of separation in RP-HPLC is based on the hydrophobic character of the analyte. Compounds with greater hydrophobicity will have a stronger interaction with the C18 stationary phase and will thus be retained longer on the column, eluting at a later time. This compound, with its octyl chain and the tert-butoxycarbonyl (Boc) protecting group, exhibits significant hydrophobic character, leading to good retention and separation from more polar impurities under reversed-phase conditions.

As the gradient elution progresses, the percentage of the organic solvent (acetonitrile) in the mobile phase is increased. This increase in mobile phase hydrophobicity weakens the interaction between the analyte and the stationary phase, causing it to elute from the column. A detector, commonly a UV-Vis detector set at a wavelength where the analyte absorbs (typically around 210-220 nm for the carbamate group), is used to monitor the column effluent. The output is a chromatogram, which is a plot of detector response versus time. The retention time (the time it takes for the analyte to pass through the column) is a characteristic of the compound under specific chromatographic conditions, and the area under the peak is proportional to its concentration.

The purity of a sample of this compound is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For this compound, a purity of ≥95% is often required for subsequent applications in chemical synthesis and bioconjugation. Potential impurities that might be observed in the HPLC analysis could include starting materials, byproducts from the synthesis (e.g., the corresponding dialkylated product or a species where the azide has been reduced), or degradation products.

A representative set of HPLC conditions for the purity analysis of this compound is detailed in the table below.

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 50% to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Detailed research findings from a hypothetical purity analysis of a synthesized batch of this compound are presented in the following data table. The analysis reveals a main peak corresponding to the desired product with a retention time of 12.5 minutes, indicating its relatively high hydrophobicity. The purity is calculated to be 96.8%, with minor impurities detected at earlier retention times, suggesting they are more polar in nature.

| Peak Number | Retention Time (min) | Area | % Area | Identification |

| 1 | 3.2 | 15,000 | 1.5 | Potential polar impurity |

| 2 | 12.5 | 968,000 | 96.8 | This compound |

| 3 | 14.1 | 17,000 | 1.7 | Potential non-polar impurity |

Computational and Theoretical Investigations of N Boc 8 Azidooctan 1 Amine Reactivity

Quantum Chemical Calculations for Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Boc-8-azidooctan-1-amine. These methods model the molecule's electron distribution, which dictates its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound due to its balance of accuracy and computational cost. DFT calculations can predict various properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals.

For analogous long-chain azides, DFT studies reveal that the electron density of the HOMO is typically localized on the azide (B81097) moiety, making it susceptible to electrophilic attack. The LUMO, conversely, is also often centered around the azide group, indicating its ability to accept electrons from a nucleophile. This dual nature is central to the azide's utility in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 1: Representative DFT-Calculated Properties for an Aliphatic Azide (Data is illustrative for a similar long-chain alkyl azide)

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

For a more precise understanding of the electronic structure, high-level ab initio methods such as Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) can be employed. While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation effects, which can be important for determining reaction barriers and transition state geometries.

In the context of this compound, DLPNO-CCSD(T) calculations would be particularly useful for refining the energetics of reactions involving the azide group, providing a benchmark for the results obtained from DFT methods.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the conformational behavior and dynamics of this compound over time. These methods treat molecules as a collection of atoms governed by a classical force field.

MD simulations can model the flexibility of the octyl chain and the rotational freedom around the various single bonds. This is crucial for understanding how the molecule might orient itself when approaching a reaction partner or a surface. For instance, simulations can reveal the most probable conformations of the molecule in solution, which can impact its accessibility and reactivity.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy landscape for a reaction can be constructed. For the reactions of this compound, such as cycloadditions, computational methods can identify the structure of the transition state and the associated energy barrier (activation energy). This information is vital for predicting the feasibility and rate of a reaction. For example, in the strain-promoted azide-alkyne cycloaddition (SPAAC), calculations can show how ring strain in the cyclooctyne (B158145) reactant lowers the activation energy.

Table 2: Illustrative Energy Barriers for Azide Reactions (Data is representative for a generic azide undergoing cycloaddition)

| Reaction Type | Catalyst | Activation Energy (kcal/mol) |

|---|---|---|

| Huisgen Cycloaddition | None | 25-30 |

| CuAAC | Copper(I) | 12-15 |

From the calculated activation energies, it is possible to estimate reaction rate constants using transition state theory. Kinetic modeling based on computationally derived parameters can help in predicting how reaction rates will change with temperature and concentration. This is particularly useful for optimizing reaction conditions in a laboratory setting. By understanding the kinetics of both the desired reaction and potential side reactions, conditions can be tailored to maximize the yield of the target product.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational and theoretical chemistry offer powerful tools to predict and understand the chemical behavior of molecules like this compound. By employing methods such as Density Functional Theory (DFT), it is possible to model reaction pathways and predict the likelihood of different outcomes, providing valuable insights into the molecule's reactivity, regioselectivity, and stereoselectivity.

The reactivity of this compound is primarily dictated by its two functional groups: the terminal azide (-N₃) and the N-Boc protected primary amine (-NHBoc). Computational studies on analogous systems can shed light on the expected behavior of each group.

Reactivity of the Azide Group in 1,3-Dipolar Cycloadditions:

The azide functionality is well-known for its participation in 1,3-dipolar cycloaddition reactions, particularly with alkynes to form triazoles. Theoretical calculations on the uncatalyzed reaction between simple alkyl azides and terminal alkynes indicate that this process generally has a high activation energy, making it slow under thermal conditions. DFT calculations at the B3LYP/6-31G(d) level for the reaction between methyl azide and propyne (B1212725), a model for the octyl azide chain, show significant activation barriers for the formation of both possible regioisomers.

| Regioisomer | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| 1,4-disubstituted | 26.2 | -29.8 |

| 1,5-disubstituted | 25.9 | -32.5 |

These computational findings suggest that for this compound, the uncatalyzed cycloaddition with a simple alkyne would require elevated temperatures to proceed at a significant rate. The long octyl chain is not expected to electronically influence the azide's reactivity significantly, thus the values from model systems provide a reasonable estimate.

Reactivity of the N-Boc-Protected Amine:

The tert-butyloxycarbonyl (Boc) group is an electron-withdrawing protecting group that significantly modulates the reactivity of the primary amine. By delocalizing the nitrogen lone pair into the carbonyl system, the Boc group substantially reduces the nucleophilicity and basicity of the amine. Computational studies on the proton affinity of amines provide a quantitative measure of their basicity. While specific data for this compound is not available, we can infer from model systems.

| Compound | Calculated Proton Affinity (kcal/mol) |

|---|---|

| Methylamine | 214.1 |

| N-Boc-methylamine (model) | ~195-200 (estimated) |

The lower proton affinity of the Boc-protected amine model indicates a significant reduction in basicity. This decreased nucleophilicity means that the this compound will be substantially less reactive in typical amine reactions, such as nucleophilic substitution or addition, compared to its unprotected counterpart. The primary role of this end of the molecule is thus for deprotection to reveal the reactive amine when desired.

Prediction of Regioselectivity:

In the context of the 1,3-dipolar cycloaddition of the azide moiety, regioselectivity refers to the preferential formation of one constitutional isomer over another (e.g., 1,4- vs. 1,5-disubstituted triazole). For the thermal, uncatalyzed reaction between an alkyl azide and a terminal alkyne, computational studies predict only a small difference in the activation energies for the two possible transition states.

As seen in the data for the methyl azide and propyne model, the activation energies for the formation of the 1,4- and 1,5-isomers are very close (26.2 and 25.9 kcal/mol, respectively). This suggests that the thermal reaction would likely result in a mixture of both regioisomers with poor selectivity. The electronic influence of the long alkyl chain in this compound is minimal, so similar poor regioselectivity is predicted for its uncatalyzed cycloadditions.

However, it is important to note that metal-catalyzed azide-alkyne cycloadditions (e.g., CuAAC) exhibit high regioselectivity, almost exclusively yielding the 1,4-regioisomer. Computational studies on these catalyzed pathways reveal that the mechanism is altered in a way that dramatically favors one regioisomeric outcome.

Prediction of Stereoselectivity:

The concept of stereoselectivity is not directly applicable to the primary reactions of the key functional groups in this compound. The 1,3-dipolar cycloaddition of the azide with a non-chiral alkyne does not create any stereocenters. Similarly, reactions at the N-Boc-protected amine, after deprotection, would not inherently introduce chirality unless the substrate or reagent is chiral.

Should this compound react with a chiral partner, computational modeling could be employed to predict diastereoselectivity by calculating the transition state energies for the formation of the different stereoisomeric products. However, in the absence of such a chiral reactant, there are no stereochemical outcomes to predict for the intrinsic reactivity of the molecule.

Advanced Applications and Research Directions in Organic and Materials Synthesis

N-Boc-8-azidooctan-1-amine as a Versatile Synthetic Intermediate and Building Block

This compound serves as a quintessential synthetic building block, a molecule incorporating specific structural features that can be integrated into more complex structures. The protection of amines, particularly with the tert-butoxycarbonyl (Boc) group, is a foundational strategy in multi-step organic synthesis, allowing for the selective reaction of other functional groups within a molecule. researchgate.net This compound exemplifies this principle by masking the nucleophilic and basic nature of the primary amine, thereby enabling chemists to leverage the reactivity of the azide (B81097) group without interference. researchgate.net

The versatility of this intermediate stems from its two distinct reactive sites:

The Azide Group (N₃): This moiety is primarily used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry." mdpi.com It can also participate in Staudinger ligations with phosphines. These reactions are known for their high efficiency, selectivity, and tolerance of a wide range of other functional groups.

The N-Boc Protected Amine Group (-NHBoc): The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid) to liberate the primary amine (-NH₂). researchgate.net This free amine can then undergo a host of subsequent reactions, such as amidation, alkylation, or sulfonylation. nih.gov

This dual functionality allows for the stepwise construction of complex molecules, making this compound a valuable linker for connecting different molecular fragments.

| Property | Description | Reference |

|---|---|---|

| IUPAC Name | tert-butyl (8-azidooctyl)carbamate | achemblock.com |

| CAS Number | 1472656-82-8 | achemblock.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₂₆N₄O₂ | sigmaaldrich.com |

| Primary Functionality 1 | Azide (-N₃) for 'click' chemistry, Staudinger ligation. | mdpi.com |

| Primary Functionality 2 | Boc-protected amine (-NHBoc) for controlled deprotection and subsequent amine chemistry. | researchgate.net |

| Key Application | Bifunctional linker and versatile building block in multi-step synthesis. |

Strategies for Conjugation and Functionalization of Advanced Materials

The unique structure of this compound makes it an ideal tool for the surface modification and functionalization of advanced materials, including polymers, nanoparticles, and biomolecules. Its ability to act as a heterobifunctional linker is central to these strategies.

Orthogonal chemistry involves the use of reactions that can occur in the presence of each other without interference. nih.gov this compound is a prime example of a reagent designed for orthogonal synthesis. The azide group can be selectively reacted with an alkyne-functionalized polymer or surface via a CuAAC reaction. This step proceeds without affecting the Boc-protected amine. Subsequently, the Boc group can be cleaved under acidic conditions to expose the primary amine, which can then be coupled to a second component, such as a carboxylic acid-containing dye or bioactive peptide, through amide bond formation. nih.gov

This stepwise approach allows for the precise, multicomponent assembly of complex functional systems. nih.gov For instance, a polymer backbone could first be functionalized with this linker via the azide, and then a different molecule can be attached via the newly exposed amine, creating a well-defined graft copolymer. nih.gov

| Step | Reaction | Functional Group Involved | Typical Conditions | Orthogonality |

|---|---|---|---|---|

| 1 | Azide-Alkyne Cycloaddition (Click Chemistry) | -N₃ | Cu(I) catalyst, Room Temperature | Does not affect the -NHBoc group. |

| 2 | Boc Deprotection | -NHBoc | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Cleaves the Boc group to reveal -NH₂ without affecting the newly formed triazole ring. |

| 3 | Amide Coupling | -NH₂ | Carbodiimide (e.g., EDC), HOBt | Reacts the free amine with a carboxylic acid. |

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern synthetic chemistry. This compound provides excellent chemoselectivity. The azide reacts specifically with terminal alkynes or phosphines, while the protected amine remains inert. This allows for its precise incorporation into complex molecular architectures where other reactive groups may be present.

As a linker, it also ensures regioselectivity by connecting two different substrates at defined points. For example, in designing a targeted drug delivery system, one end of the linker (the azide) could be attached to a nanoparticle, while the other end (the amine) could be conjugated to a specific antibody. The eight-carbon aliphatic chain provides a flexible spacer, which can be crucial for maintaining the biological activity of the attached molecule by reducing steric hindrance.

Precursors for Nitrogen-Containing Heterocycles and Organic Frameworks

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and functional materials. nih.govmdpi.com this compound can serve as a precursor for the synthesis of certain heterocyclic systems. The most direct application is the use of its azide functionality to form 1,2,3-triazoles through cycloaddition reactions with various alkynes. nih.gov This reaction is a powerful method for creating a stable, five-membered heterocyclic ring that can link different molecular units.

Furthermore, upon deprotection, the terminal primary amine can participate in cyclization reactions. For instance, it could react intramolecularly with another functional group at the other end of an assembled molecule or intermolecularly with other reagents to form larger nitrogen-containing rings like piperidines or azepanes, depending on the reaction strategy. beilstein-journals.org

In the field of materials science, this compound is a candidate for constructing porous organic frameworks, such as Covalent Organic Frameworks (COFs). These materials are built from organic linkers connected in a repeating pattern. The bifunctional nature of this compound, with its two reactive ends, allows it to connect different nodes within a framework, with the long alkyl chain influencing the pore size and flexibility of the resulting material.

Development of Novel Reagents and Catalytic Systems Utilizing the Compound

While not a catalyst itself, this compound can be used to develop advanced catalytic systems. The terminal amine, after deprotection, is a common anchoring point for attaching catalytically active species to solid supports. For example, a homogeneous transition-metal catalyst could be modified with a carboxylic acid group and then covalently linked to the amine end of the linker, which has been previously attached to a polymer or silica (B1680970) support via its azide end. This process immobilizes the catalyst, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.net

The flexible octyl chain can also serve as a phase-transfer tether, potentially enhancing reaction rates in biphasic systems by bringing reactants from different phases into proximity. The development of such supported catalysts is a key area of green chemistry, aiming to create more sustainable chemical processes. researchgate.net

Continuous Flow Synthesis and Process Intensification Studies

Continuous flow synthesis is a modern manufacturing paradigm that offers significant advantages over traditional batch processing, including enhanced safety, better process control, and higher efficiency. nih.govmdpi.com Several synthetic steps relevant to this compound and its derivatives are well-suited for flow chemistry.

For example, N-Boc deprotection can be performed highly efficiently in continuous flow reactors packed with a solid acid catalyst. researchgate.netrsc.org This approach avoids the need for large quantities of corrosive acids in solution and simplifies product purification. rsc.org Furthermore, the synthesis of azides can be hazardous in large-scale batch processes due to the potential for thermal runaway. Flow reactors, with their high surface-area-to-volume ratio, allow for excellent temperature control, making the synthesis and subsequent reactions of azides significantly safer. nih.gov

Process intensification, the goal of making chemical processes smaller, safer, and more efficient, can be achieved by applying flow chemistry to the reactions involving this linker. researchgate.net A multi-step sequence, such as an azide-alkyne cycloaddition followed by Boc deprotection and a subsequent coupling reaction, could potentially be "telescoped" into a continuous flow process, eliminating the need for isolating intermediates and significantly reducing production time. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety (Azide Handling) | Higher risk of thermal runaway with larger scales. | Excellent heat transfer minimizes risk; small reaction volume enhances safety. | nih.gov |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | mdpi.com |

| Efficiency & Throughput | Limited by vessel size and downtime between batches. | Higher throughput via continuous operation; potential for automation. | researchgate.net |

| Purification | Often requires workup and isolation of intermediates. | In-line purification and telescoping of reaction steps are possible, reducing waste. | nih.gov |

| Catalyst Use (Deprotection) | Homogeneous acid catalysts require neutralization and removal. | Solid acid catalysts can be used in packed-bed reactors for easy separation and reuse. | researchgate.netrsc.org |

Future Research Perspectives on N Boc 8 Azidooctan 1 Amine

Exploration of Undiscovered Reactivity Modes and Catalytic Cycles

While the azide (B81097) and Boc-protected amine functionalities of N-Boc-8-azidooctan-1-amine are well-established in bioconjugation and peptide synthesis, there remains untapped potential in exploring their less conventional reactivity. Future research is expected to delve into novel transformations and catalytic cycles that can expand the synthetic utility of this linker.

One area of interest lies in the exploration of radical-mediated reactions of the azide group. acs.org Traditionally, azides are known for their participation in cycloaddition reactions, such as the well-known "click" chemistry. rsc.orgresearchgate.netbaseclick.eunih.govnih.govnih.gov However, research into the radical cyclizations of alkyl azides has opened up new pathways for the synthesis of nitrogen-containing heterocycles. acs.org Investigating the participation of the azido (B1232118) group in this compound in such radical domino reactions could lead to the development of novel synthetic routes to complex molecular architectures. acs.org

Furthermore, the development of new catalytic cycles involving the azide moiety is a promising research direction. While copper- and ruthenium-catalyzed azide-alkyne cycloadditions are prevalent, the exploration of other transition metal catalysts could unveil new reactivity modes with different substrate scopes and selectivities. researchgate.net Additionally, the photochemistry of the azido group in this specific linker could be explored for applications in photoaffinity labeling and material science, where the in situ generation of highly reactive nitrenes upon photolysis can be harnessed for covalent modifications. mdpi.comdiva-portal.org

The interplay between the two functional groups could also be exploited. For instance, after deprotection of the Boc group, the resulting primary amine could participate in intramolecular catalytic cycles or act as a directing group to influence the reactivity of the azide at the other end of the alkyl chain.

Integration into Automated Synthesis Platforms and High-Throughput Screening

The modular nature of this compound makes it an ideal candidate for integration into automated synthesis platforms, which are becoming increasingly important in drug discovery and materials science. nih.govyoutube.com Automated synthesizers can perform repetitive reaction sequences with high precision and efficiency, enabling the rapid generation of compound libraries. nih.gov

The Boc-protected amine allows for its incorporation into standard automated solid-phase peptide synthesis (SPPS) protocols. Following peptide assembly, the terminal azide can be utilized for post-synthetic modifications via click chemistry. rsc.orgresearchgate.nettees.ac.uk This approach facilitates the high-throughput synthesis of peptide-based probes, imaging agents, and potential therapeutics. Automated platforms can be programmed to introduce this compound at specific positions within a peptide sequence, followed by the automated addition of various alkyne-containing reporter molecules.

Moreover, this bifunctional linker is highly suitable for high-throughput screening (HTS) applications. rsc.orgresearchgate.netnih.gov The azide functionality allows for its use in click chemistry-based assays, which are known for their high efficiency and specificity. nih.gov For example, libraries of small molecules or peptides functionalized with this compound can be screened against biological targets. The subsequent click reaction with a fluorescent or biotinylated alkyne probe enables rapid and sensitive detection of binding events. nih.govnih.gov This strategy is amenable to miniaturization and automation, allowing for the screening of large compound libraries in a time- and cost-effective manner.

Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

In line with the growing emphasis on environmentally friendly chemical processes, future research will likely focus on developing sustainable and green chemistry approaches for the synthesis and utilization of this compound.

Current synthetic routes to similar bifunctional molecules often involve multi-step procedures that may utilize hazardous reagents and generate significant waste. Future efforts will aim to develop more atom-economical and environmentally benign synthetic pathways. researchgate.net This could involve the use of biocatalysis, where enzymes are employed to perform specific transformations with high selectivity and under mild reaction conditions. researchgate.net For instance, enzymatic methods for the introduction of the azide group are being explored as alternatives to traditional chemical methods that often rely on toxic and explosive reagents like sodium azide. researchgate.netabcam.com

In terms of its utilization, the inherent "green" nature of click chemistry makes this compound an attractive building block for sustainable applications. baseclick.eu Azide-alkyne cycloadditions are often performed in aqueous media, are highly atom-economical, and produce only the desired triazole product with no byproducts. baseclick.euresearchgate.net This aligns well with the principles of green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. baseclick.eu Future research could explore the use of recyclable catalysts for the click reaction, further enhancing the sustainability of processes involving this linker.

The development of one-pot or tandem reaction sequences that combine the synthesis of the linker with its subsequent functionalization would also contribute to greener synthetic protocols by reducing the number of purification steps and minimizing solvent usage.

Structure-Reactivity Relationship Studies of Homologs and Analogs for Tailored Properties

A systematic investigation of the structure-reactivity and structure-property relationships of homologs and analogs of this compound will be crucial for tailoring its properties for specific applications. The octyl chain length of this particular linker provides a certain degree of flexibility and hydrophobicity, but modifying this chain can have significant effects on the performance of the final conjugate.

Future research will likely involve the synthesis and evaluation of a series of linkers with varying alkyl chain lengths (e.g., shorter or longer than eight carbons). These studies will aim to understand how the linker length affects factors such as:

Reaction kinetics: The rate of the click reaction or other transformations of the azide group.

Binding affinity: In the context of bioconjugation, the linker length can influence the binding affinity of the conjugated molecule to its biological target by affecting its orientation and accessibility. nih.govnih.gov

Pharmacokinetics: For in vivo applications, the linker's properties can impact the absorption, distribution, metabolism, and excretion (ADME) profile of a drug conjugate. nih.gov

Beyond simply varying the alkyl chain length, researchers will likely explore the introduction of other functional groups or structural motifs within the linker backbone. For example, incorporating polyethylene (B3416737) glycol (PEG) units could enhance the aqueous solubility and biocompatibility of the linker. nih.gov Introducing rigid or flexible segments could be used to precisely control the distance and orientation between the two conjugated entities.

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-8-azidooctan-1-amine, and how can reaction progress be monitored?

Methodological Answer: this compound is typically synthesized via a two-step process:

Boc Protection : React 8-aminooctan-1-amine with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., THF with triethylamine) to install the Boc group .

Azide Introduction : Convert the terminal amine to an azide using sodium azide and a diazotransfer reagent (e.g., triflyl azide or imidazole-1-sulfonyl azide) under controlled pH conditions .

Monitoring : Use thin-layer chromatography (TLC) with ninhydrin staining (to detect free amines) and FTIR (to confirm azide formation at ~2100 cm⁻¹). NMR (¹H and ¹³C) is critical for verifying Boc group integrity and chain length .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

- FTIR : Confirm the presence of the azide group (sharp peak at ~2100 cm⁻¹) and Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) .

- NMR :

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

Advanced Research Questions

Q. How can researchers optimize the stability of this compound during long-term storage or under reaction conditions?

Methodological Answer:

- Storage : Store at –20°C under inert atmosphere (argon) to prevent azide degradation. Avoid exposure to light or moisture, which may hydrolyze the Boc group .

- Reaction Compatibility : In copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure rigorous exclusion of reducing agents (e.g., DTT) that may reduce azides. Use stabilizing ligands (e.g., TBTA) to prevent Cu-induced side reactions .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition products .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

Methodological Answer:

- Artifact Identification : Check for residual solvents (e.g., DMSO-d6 may show peaks at ~2.5 ppm) or incomplete Boc deprotection (evidenced by amine proton signals).

- Dynamic Effects : Rotameric splitting in the Boc group or azide conformation can cause complex splitting. Use variable-temperature NMR to simplify spectra .

- Cross-Validation : Compare with analogs (e.g., N-Boc-6-azidohexan-1-amine ) to isolate chain-length-specific effects.

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses (e.g., peptide coupling or click chemistry)?

Methodological Answer:

- Orthogonal Protection : Pair the Boc group with acid-labile resins (e.g., Wang resin) to avoid premature deprotection. Use TFA for Boc removal without affecting azides .

- CuAAC Optimization : Employ water-soluble ligands (e.g., THPTA) to enhance reaction efficiency in aqueous buffers. Monitor azide consumption via IR or UV-vis .

- Workflow Design : Sequence reactions to prioritize azide installation last, minimizing exposure to reactive intermediates .

Data Analysis and Reporting

Q. How should researchers address discrepancies in azide quantification assays (e.g., IR vs. HPLC)?

Methodological Answer:

- Calibration Curves : Prepare standard solutions of pure this compound for both FTIR (peak area at 2100 cm⁻¹) and HPLC (UV detection at 254 nm).

- Error Sources :

- FTIR: Baseline drift or overlapping peaks (e.g., residual solvents).

- HPLC: Column degradation or improper mobile phase pH.

- Triangulation : Validate with iodometric titration (quantifies azides via iodine release) .

Q. What frameworks ensure rigorous reporting of synthetic yields and purity in publications?

Methodological Answer:

- Transparency : Report isolated yields (not theoretical), HPLC purity (>95% recommended), and full spectroscopic data (including integration values for NMR) .

- Reproducibility : Document reaction conditions (temperature, solvent grade, catalyst loading) and purification steps (e.g., column chromatography gradients) .

- Negative Results : Disclose failed attempts (e.g., Boc cleavage during azide installation) to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.